2-Iodo-1-(2-methoxyethoxy)-4-trifluoromethylbenzene

Description

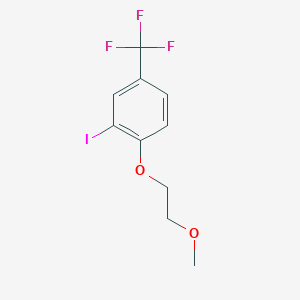

2-Iodo-1-(2-methoxyethoxy)-4-trifluoromethylbenzene is a halogenated aromatic compound characterized by three distinct substituents on a benzene ring:

- Iodo group (-I) at position 2.

- 2-Methoxyethoxy group (-OCH₂CH₂OCH₃) at position 1.

- Trifluoromethyl group (-CF₃) at position 4.

This compound combines electron-withdrawing (-CF₃, -I) and electron-donating (-OCH₂CH₂OCH₃) groups, creating unique electronic and steric properties. The trifluoromethyl group enhances lipophilicity, while the 2-methoxyethoxy chain improves solubility in polar solvents.

Molecular Formula: C₁₀H₁₀F₃IO₂

Molecular Weight: 346.09 g/mol (calculated).

Properties

IUPAC Name |

2-iodo-1-(2-methoxyethoxy)-4-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3IO2/c1-15-4-5-16-9-3-2-7(6-8(9)14)10(11,12)13/h2-3,6H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKCWSPCYUKICAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C(C=C1)C(F)(F)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-1-(2-methoxyethoxy)-4-trifluoromethylbenzene typically involves the iodination of a benzene derivative followed by the introduction of methoxyethoxy and trifluoromethyl groups. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom onto the benzene ring. Subsequent reactions with methoxyethanol and trifluoromethylating agents complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of iodine and other reactive chemicals.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-1-(2-methoxyethoxy)-4-trifluoromethylbenzene can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives.

Scientific Research Applications

2-Iodo-1-(2-methoxyethoxy)-4-trifluoromethylbenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Iodo-1-(2-methoxyethoxy)-4-trifluoromethylbenzene involves its interaction with molecular targets through its functional groups. The iodine atom can participate in halogen bonding, while the methoxyethoxy and trifluoromethyl groups can influence the compound’s lipophilicity and electronic properties. These interactions can affect the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs from the evidence:

Key Comparisons :

Substituent Effects on Reactivity: The iodo group in the target compound contrasts with nitro (in 1-Iodo-4-methoxy-2-nitrobenzene) or chloro (in Oxyfluorfen). Iodo’s larger atomic radius and weaker bond strength enhance its utility in substitution reactions compared to chloro or nitro groups . Trifluoromethyl (-CF₃) vs. Nitro (-NO₂): While both are electron-withdrawing, -CF₃ offers greater metabolic stability in bioactive molecules, whereas -NO₂ is more polar and reactive .

Functional Group Diversity: The 2-methoxyethoxy chain in the target compound improves solubility in polar aprotic solvents (e.g., acetonitrile) compared to simple methoxy (-OCH₃) or phenoxy (-OPh) groups in analogs . Azide (-N₃) in compounds enables click chemistry applications, contrasting with the target’s iodo group, which is better suited for cross-coupling .

Synthetic Pathways :

- The target compound may be synthesized via photocatalytic methods similar to those in (e.g., Ru(bpy)₃(PF₆)₂ catalyst under blue LED), though iodination steps would require optimization .

- Oxyfluorfen synthesis involves nitro-group introduction via nitration, a route less relevant to the target compound due to its iodo and ether substituents .

Analytical Characterization :

- 19F NMR : The -CF₃ group in the target compound would show a distinct singlet near -60 ppm, similar to trifluoromethoxy analogs in .

- Mass Spectrometry : The iodine atom’s isotopic signature (m/z 127) and -CF₃ fragmentation patterns aid structural confirmation .

Research Findings :

- Agrochemical Potential: Trifluoromethyl-substituted aromatics like Oxyfluorfen are widely used as herbicides. The target compound’s -CF₃ and ether groups suggest similar bioactivity, though iodine’s lability may require stabilization for field use .

Biological Activity

2-Iodo-1-(2-methoxyethoxy)-4-trifluoromethylbenzene, also known by its CAS number 1449696-94-9, is a compound with significant potential in medicinal chemistry and biological research. Its unique structure, featuring both iodo and trifluoromethyl groups, suggests a variety of biological activities, particularly in the realm of drug discovery and development.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 332.06 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and biological activity.

Structural Formula

The biological activity of this compound is primarily attributed to its ability to engage in nucleophilic substitution reactions. The carbon-sulfur bond can be attacked by nucleophiles, leading to various biochemical interactions that can modulate cellular pathways. Environmental factors such as pH and temperature significantly influence its stability and efficacy in biological systems .

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives containing trifluoromethyl groups have shown moderate to high activity against various bacterial strains. The specific biological assays conducted reveal that such compounds can inhibit the growth of pathogens, making them candidates for further development as antimicrobial agents .

Case Study 1: Anticancer Potential

In a study examining the anticancer potential of similar compounds, it was found that derivatives like this compound can act as histone deacetylase inhibitors. These inhibitors play a crucial role in regulating gene expression and have been implicated in cancer progression. The compound demonstrated promising results in vitro, showing an ability to induce apoptosis in cancer cell lines .

Case Study 2: Inhibition of Protein Kinases

Another significant area of research involves the inhibition of protein kinases associated with various diseases. Compounds structurally related to this compound have been evaluated for their ability to inhibit Plasmodium falciparum protein kinase (PfPK6), which is essential for malaria parasite survival. The findings indicated that modifications on the tail group of these compounds could enhance their inhibitory activity against PfPK6, suggesting a pathway for developing antimalarial drugs .

Comparative Biological Activity Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.